2-(Methylamino)butanoic acid

Description

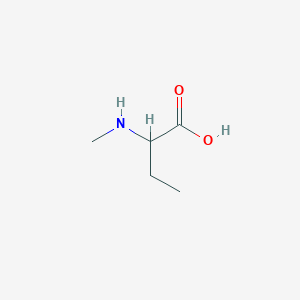

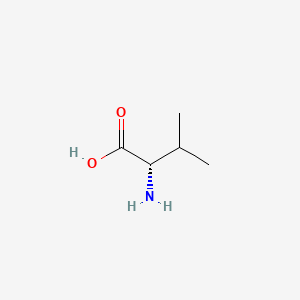

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJAWZCYNRBZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Methylamino)butanoic Acid: Structural Dynamics, Peptide Engineering, and Therapeutic Applications

Executive Summary

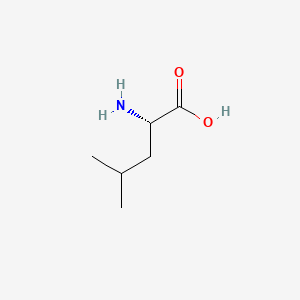

In the evolving landscape of peptide therapeutics and medicinal chemistry, non-canonical amino acids (NCAAs) serve as foundational building blocks for overcoming the inherent pharmacokinetic limitations of native peptides. 2-(Methylamino)butanoic acid (commonly referred to as N-methyl-2-aminobutyric acid, N-methyl-AABA, or N-MeAbu) is a highly specialized NCAA characterized by an N-methylated alpha-amino group and an ethyl side chain[1].

As a Senior Application Scientist specializing in peptide engineering, I have observed that the strategic incorporation of N-MeAbu into peptide backbones fundamentally alters their conformational landscape. By eliminating a hydrogen bond donor and introducing steric bulk, N-MeAbu enhances proteolytic stability, increases membrane permeability, and acts as a critical recognition motif for specific tumor-associated proteases[2]. This whitepaper provides an in-depth technical analysis of N-MeAbu's physicochemical properties, optimized synthesis protocols, and its pivotal role in modern drug development.

Physicochemical Profiling & Structural Biology

Chemical Properties

Understanding the baseline physicochemical parameters of N-MeAbu is critical for predicting its behavior in both solid-phase synthesis and biological systems. The N-methylation significantly alters the molecule's lipophilicity and hydrogen-bonding capacity compared to its unmethylated counterpart, 2-aminobutanoic acid.

Table 1: Quantitative Chemical and Physical Properties of N-MeAbu

| Property | Value | Mechanistic Implication | Citation |

| IUPAC Name | 2-(methylamino)butanoic acid | Standardized nomenclature. | [1] |

| Molecular Formula | C5H11NO2 | Core elemental composition. | [1] |

| Molecular Weight | 117.15 g/mol | Low molecular weight, ideal for macrocycle incorporation. | [1] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Reduced TPSA compared to canonical amino acids enhances passive membrane diffusion. | [1] |

| XLogP3 | -2.0 | Baseline hydrophilicity in its zwitterionic, unprotected state. | [1] |

| Hydrogen Bond Donors | 2 | Reduced by 1 compared to primary amino acids, lowering desolvation energy. | [1] |

| Hydrogen Bond Acceptors | 3 | Maintains ability to accept H-bonds for target binding. | [1] |

Conformational Dynamics: The N-Methylation Effect

The introduction of a methyl group on the amide nitrogen induces profound structural consequences:

-

Cis/Trans Isomerization: Canonical peptide bonds exist almost exclusively in the trans conformation (ω ≈ 180°). The N-methyl group of N-MeAbu introduces steric clash with the preceding alpha-carbon, lowering the energy barrier between cis and trans states. This promotes a higher population of the cis conformer, which is frequently utilized to force peptides into tight beta-turns or macrocyclic structures[3].

-

Proteolytic Shielding: The N-methyl group acts as a steric shield, preventing the docking of standard exopeptidases and endopeptidases into the peptide backbone, thereby dramatically increasing the serum half-life of the therapeutic agent.

Advanced Methodologies: Fmoc-SPPS Incorporation

Coupling N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS) presents a notorious challenge. The secondary amine is highly sterically hindered, leading to sluggish reaction kinetics, incomplete couplings, and a high risk of epimerization. The following self-validating protocol details the optimized incorporation of Fmoc-N-MeAbu-OH (CAS: 1310575-53-1)[4].

Step-by-Step Protocol: Sterically Hindered Coupling Workflow

-

Step 1: Resin Preparation & Swelling

-

Action: Swell the peptidyl-resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

-

Causality: Proper swelling maximizes the accessibility of the resin-bound reactive sites, which is critical when dealing with bulky incoming monomers.

-

-

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (6x).

-

-

Step 3: Pre-Activation of Fmoc-N-MeAbu-OH

-

Action: Dissolve 3.0 equivalents of Fmoc-N-MeAbu-OH and 3.0 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow pre-activation for exactly 2 minutes.

-

Causality: HATU is utilized over standard HBTU due to its superior reactivity. The HOAt leaving group generated by HATU provides a neighboring group effect that accelerates aminolysis and suppresses the epimerization of the alpha-chiral center.

-

-

Step 4: Primary Coupling

-

Action: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (or apply microwave irradiation at 75°C for 10 minutes).

-

Validation: Perform a Chloranil test (rather than a Kaiser test, as the Kaiser test cannot detect secondary amines) to confirm the absence of unreacted secondary amines.

-

-

Step 5: Capping

-

Action: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes.

-

Causality: Capping irreversibly acetylates any unreacted chains, preventing the formation of difficult-to-separate deletion sequences in the final cleavage product.

-

-

Step 6: The "N-Me Challenge" (Subsequent Amino Acid Coupling)

-

Action: To couple the next amino acid onto the sterically hindered N-methyl group of N-MeAbu, utilize highly reactive symmetric anhydrides or extreme coupling reagents like PyOxim or Bis(trichloromethyl)carbonate (BTC) at elevated temperatures.

-

Therapeutic Modalities & Drug Development

Oncology: FAPα-Targeted Prodrugs

One of the most sophisticated applications of N-MeAbu is in the design of targeted chemotherapeutic prodrugs. Fibroblast Activation Protein alpha (FAPα) is a serine protease highly overexpressed in the reactive stromal fibroblasts of over 90% of epithelial carcinomas, but largely absent in healthy adult tissues[2].

FAPα possesses a unique endopeptidase activity that specifically cleaves peptide bonds following a proline or an N-methylated amino acid. Researchers have engineered prodrugs where a potent cytotoxic agent (e.g., doxorubicin) is conjugated to a peptide sequence terminating in N-MeAbu[2].

-

The Causality of Design: The N-MeAbu linkage renders the prodrug highly resistant to systemic proteases in the bloodstream, minimizing off-target toxicity. Upon reaching the tumor microenvironment, FAPα recognizes the N-MeAbu motif and cleaves the bond, releasing the active cytotoxin directly at the tumor site[2].

Agrochemical & Antifungal Cyclopeptides: Isaridins

Beyond oncology, N-MeAbu is a critical structural component in naturally occurring and synthetic antimicrobial cyclopeptides. A prime example is the discovery of Isaridins (specifically Isaridin K) from the marine-derived fungus Beauveria felina[3].

Isaridin K contains a highly constrained cyclic peptide backbone featuring an N-methyl-2-aminobutyric acid residue—a rarity in natural cyclopeptides. The inclusion of N-MeAbu in this macrocycle dictates a specific 3D conformation that allows the peptide to insert into and disrupt the cell membranes of phytopathogenic fungi, such as Geotrichum citri-aurantii (the causative agent of citrus sour rot)[3]. This demonstrates N-MeAbu's utility in designing next-generation, environmentally friendly agrochemical fungicides.

Conclusion

2-(Methylamino)butanoic acid is far more than a simple structural analog of canonical amino acids. It is a highly functionalized molecular tool that grants peptide engineers precise control over conformational rigidity, proteolytic stability, and enzymatic target recognition. Whether deployed in the synthesis of complex antifungal macrocycles or engineered into precision oncology prodrugs targeting FAPα, N-MeAbu remains a cornerstone of modern peptide drug development.

References

- PubChem. "2-(Methylamino)butanoic acid". National Center for Biotechnology Information.

- Google Patents. "WO2003064454A1 - Fap-activated anti-tumor compounds". World Intellectual Property Organization.

- ResearchGate. "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina". Journal of Agricultural and Food Chemistry.

- Combi-Blocks. "[1310575-53-1], MFCD22380681, (2S)-Fmoc-N-methyl-2-aminobutyric acid". Combi-Blocks Chemical Catalog.

Sources

- 1. 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2003064454A1 - Fap-activated anti-tumor compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. [1310575-53-1], MFCD22380681, (2S)-Fmoc-N-methyl-2-aminobutyric acid [combi-blocks.com]

The Strategic Incorporation of (S)-2-(methylamino)butanoic Acid in Peptide Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

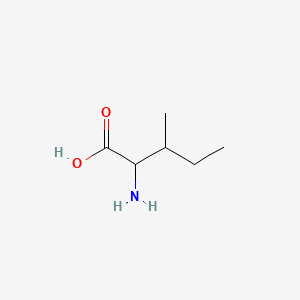

(S)-2-(methylamino)butanoic acid, the N-methylated analogue of the essential amino acid L-isoleucine, represents a pivotal molecular tool in modern drug discovery and development. Its incorporation into peptide-based therapeutics offers a strategic approach to overcoming the inherent pharmacokinetic limitations of native peptides, such as poor metabolic stability and low cell permeability. This technical guide provides an in-depth exploration of the biological implications of utilizing (S)-2-(methylamino)butanoic acid, detailing its impact on peptide structure, function, and therapeutic potential. We will delve into the mechanistic underpinnings of its effects, provide detailed experimental protocols for its synthesis and evaluation, and present quantitative data to inform rational drug design.

Introduction: The Role of N-Methylation in Peptide Drug Design

Peptides are highly sought-after therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid enzymatic degradation and poor absorption. N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a powerful strategy to enhance the "drug-like" properties of peptides.[1][2] This modification fundamentally alters the physicochemical characteristics of the peptide, leading to significant improvements in its pharmacokinetic profile.[3][4]

(S)-2-(methylamino)butanoic acid, as N-methyl-L-isoleucine, introduces a subtle yet impactful structural change. The methyl group provides steric hindrance, shielding the adjacent peptide bond from proteolytic cleavage, thereby increasing the peptide's half-life in biological systems.[5][6] Furthermore, the removal of the amide proton reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and improved cell membrane permeability.[4][7]

Impact of (S)-2-(methylamino)butanoic Acid on Peptide Biology

The introduction of an N-methyl group from (S)-2-(methylamino)butanoic acid into a peptide sequence can profoundly influence its biological activity through several key mechanisms:

Enhanced Proteolytic Stability

A primary advantage of incorporating (S)-2-(methylamino)butanoic acid is the significant increase in resistance to enzymatic degradation.[5] The N-methyl group sterically hinders the approach of proteases, which would otherwise cleave the peptide bond.[4] This enhanced stability leads to a longer circulating half-life, a critical factor for sustained therapeutic effect.[8]

Modulation of Peptide Conformation and Receptor Binding

N-methylation restricts the conformational flexibility of the peptide backbone.[1][2] This can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor.[4][9] However, it is crucial to note that the impact on receptor binding is context-dependent. In some cases, the conformational changes or the loss of a critical hydrogen bond donor can lead to reduced binding affinity.[10] For instance, the incorporation of N-methylisoleucine into the A-chain of insulin resulted in a significant decrease in receptor binding affinity and biological activity, suggesting that the native conformation and hydrogen bonding capacity were crucial for its function.[10]

Improved Cell Permeability

By eliminating a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, facilitating its passive diffusion across cell membranes.[5][7] This is particularly advantageous for targeting intracellular proteins or for improving oral bioavailability.[8]

Synthesis of Peptides Containing (S)-2-(methylamino)butanoic Acid

The incorporation of (S)-2-(methylamino)butanoic acid into a peptide sequence is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[6][11]

Required Materials

-

Fmoc-N-methyl-L-isoleucine

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HATU/DIPEA or PyBOP/DIEA)[12]

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling of Fmoc-N-methyl-L-isoleucine:

-

Pre-activate a solution of Fmoc-N-methyl-L-isoleucine (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The sterically hindered secondary amine of N-methylated amino acids often requires longer coupling times and stronger coupling reagents.[13][14]

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Experimental Assessment of Biological Activity

A thorough evaluation of the biological impact of incorporating (S)-2-(methylamino)butanoic acid requires a panel of assays to assess stability, permeability, and functional activity.

Proteolytic Stability Assay

This assay evaluates the resistance of the N-methylated peptide to enzymatic degradation.[15]

Protocol:

-

Peptide Incubation: Incubate the N-methylated peptide and its non-methylated counterpart at a final concentration of 1 mg/mL in a relevant biological matrix (e.g., human serum, plasma, or a specific protease solution) at 37°C.[16]

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[3]

Protocol:

-

Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

-

Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

-

Peptide Addition: Add the test peptides (N-methylated and non-methylated) to the donor plate.

-

Incubation: Place the donor plate on top of the acceptor plate and incubate for 4-16 hours.

-

Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS or another suitable analytical method.

-

Permeability Calculation: Calculate the effective permeability (Pe) of the peptides.

Receptor Binding Assay

This assay determines the affinity of the peptide for its target receptor.[15]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Competitive Binding: In a multi-well plate, incubate the receptor-containing membranes with a constant concentration of a radiolabeled ligand known to bind the receptor and increasing concentrations of the unlabeled test peptide (N-methylated or non-methylated).

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters.

-

Data Analysis: Generate a competition curve to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Quantitative Data Summary

The following table summarizes the expected qualitative and potential quantitative impact of incorporating (S)-2-(methylamino)butanoic acid into a peptide sequence, based on published literature.

| Parameter | Effect of N-methylation | Potential Quantitative Change | References |

| Proteolytic Stability (t½) | Increased | 2- to >1000-fold increase | [17] |

| Cell Permeability (Pe) | Increased | Variable, dependent on peptide sequence | [4][5][8] |

| Receptor Binding Affinity (Ki) | Variable (can increase or decrease) | Highly context-dependent | [9][10] |

| Conformational Flexibility | Decreased | Measurable by NMR spectroscopy | [1][2] |

Signaling Pathways and Logical Relationships

The incorporation of (S)-2-(methylamino)butanoic acid does not directly activate a specific signaling pathway. Instead, it modulates the properties of the parent peptide, which in turn influences its interaction with its biological target and subsequent signaling events.

Conclusion

(S)-2-(methylamino)butanoic acid is a valuable building block for medicinal chemists seeking to enhance the therapeutic potential of peptide-based drugs. Its incorporation as N-methyl-L-isoleucine can significantly improve metabolic stability and modulate cell permeability and receptor interactions. However, the effects on biological activity are highly dependent on the specific peptide sequence and its target. Therefore, a systematic evaluation using the experimental approaches outlined in this guide is essential for the rational design of novel and effective N-methylated peptide therapeutics.

References

-

Innovating with Amino Acids: The Impact of Fmoc-N-methyl-L-isoleucine. (URL: [Link])

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. (URL: [Link])

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. (URL: [Link])

-

Ping, C. T., & Tager, H. S. (1983). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. The Journal of biological chemistry, 258(18), 11135–11141. (URL: [Link])

-

Kessler, H., Geyer, A., Matter, H., & Köck, M. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1275–1285. (URL: [Link])

-

Boc-N-methyl-L-isoleucine | 52498-32-5 - J&K Scientific. (URL: [Link])

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. (URL: [Link])

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - MDPI. (URL: [Link])

-

N-Methyl Amino Acids Archives - Aapptec Peptides. (URL: [Link])

-

N-Cbz-N-methyl-L-isoleucine: A High-Purity Amino Acid Derivative for Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Miller, C. P., Kollmann, C. S., & Roberts, R. W. (2009). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS chemical biology, 4(1), 25–30. (URL: [Link])

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. (URL: [Link])

-

Overcoming the Shortcomings of Peptide-Based Therapeutics - Taylor & Francis. (URL: [Link])

-

Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1275–1285. (URL: [Link])

-

The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate. (URL: [Link])

-

Single methyl groups can act as toggle switches to specify transmembrane Protein-protein interactions | eLife. (URL: [Link])

-

Lau, J. L., & Dunn, M. K. (2018). Strategic Approaches to Optimizing Peptide ADME Properties. Bioorganic & medicinal chemistry, 26(10), 2700–2707. (URL: [Link])

- WO2004007427A1 - N-methyl amino acids - Google P

-

Ready-Made Amino Acids - Research - American Peptide Society. (URL: [Link])

-

N-Methyl Amino Acids - CD Biosynsis. (URL: [Link])

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides - ResearchGate. (URL: [Link])

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (URL: [Link])

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (URL: [Link])

-

Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity | Request PDF - ResearchGate. (URL: [Link])

-

Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 9. researchgate.net [researchgate.net]

- 10. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 2-(Methylamino)butanoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylamino)butanoic acid, a non-proteinogenic α-amino acid of interest in synthetic and medicinal chemistry. We present a detailed examination of a primary synthetic route—reductive amination—elucidating the mechanistic rationale behind the procedural steps. Furthermore, this document establishes a robust framework for the structural and purity verification of the target compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Detailed, field-tested protocols and expected data are provided to serve as a practical resource for researchers in drug development and chemical synthesis.

Introduction

2-(Methylamino)butanoic acid, also known as N-methyl-2-aminobutanoic acid, is a chiral, non-proteinogenic amino acid. Its structure is based on the 2-aminobutanoic acid backbone with a methyl group substitution on the amine nitrogen. This modification from its primary amine analogue alters its chemical properties, such as polarity, basicity, and its potential for incorporation into peptide structures, making it a valuable building block in medicinal chemistry and drug design. Understanding its synthesis and rigorous characterization is paramount for its application in developing novel therapeutics and other advanced materials.

This guide offers an in-depth exploration of a reliable synthetic pathway and the subsequent analytical validation required to confirm the identity, structure, and purity of the synthesized compound.

Table 1: Physicochemical Properties of 2-(Methylamino)butanoic Acid

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 117.15 g/mol | PubChem[1] |

| IUPAC Name | 2-(methylamino)butanoic acid | PubChem[1] |

| Canonical SMILES | CCC(C(=O)O)NC | PubChem[1] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[2] |

Synthesis Methodologies: Reductive Amination

The synthesis of secondary amines from primary amines is a cornerstone of organic chemistry. For 2-(Methylamino)butanoic acid, one of the most efficient and widely used methods is the reductive amination of a keto-acid precursor.[3][4] This approach involves a two-step, one-pot reaction where an intermediate imine is formed and subsequently reduced.

The chosen precursors are 2-oxobutanoic acid and methylamine. The reaction proceeds via the nucleophilic attack of methylamine on the ketone carbonyl of 2-oxobutanoic acid. This forms a hemiaminal intermediate, which then dehydrates to form an imine.[3] The crucial step is the in-situ reduction of this imine to the target secondary amine. The choice of reducing agent is critical; it must be potent enough to reduce the C=N double bond of the imine but mild enough not to reduce the starting keto-acid. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice for this transformation as it is stable at the slightly acidic pH required for imine formation and selectively reduces the iminium ion over the carbonyl group.[4]

Detailed Experimental Protocol: Reductive Amination

Materials:

-

2-Oxobutanoic acid

-

Methylamine (40% solution in H₂O)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, for pH adjustment)

-

Sodium hydroxide (NaOH, for pH adjustment)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-oxobutanoic acid (e.g., 10 mmol) in methanol (50 mL).

-

Cool the solution in an ice bath and slowly add methylamine solution (e.g., 12 mmol). Monitor the pH and adjust to ~6.5 using dilute HCl or NaOH as necessary. The slightly acidic condition is crucial for facilitating the dehydration of the hemiaminal to the imine.[3]

-

To this solution, add sodium cyanoborohydride (e.g., 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. The portion-wise addition helps control any potential exotherm.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), carefully add acetone to quench any unreacted NaBH₃CN.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in water and wash with dichloromethane (3 x 30 mL) to remove any non-polar impurities.

-

The aqueous layer, containing the product as a salt, can be purified via ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the zwitterionic amino acid, which can then be collected by filtration and recrystallized.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the successful synthesis and purity of the target molecule. A multi-technique approach provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of the synthesized molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and provide connectivity information.[5]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the five distinct carbon atoms in the molecule.

Table 2: Predicted NMR Data for 2-(Methylamino)butanoic Acid (in D₂O)

| Group | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| -CH₃ (Ethyl) | ~0.9 (t) | ~10 |

| -CH₂- | ~1.8 (m) | ~24 |

| N-CH₃ | ~2.6 (s) | ~32 |

| α-CH | ~3.5 (t) | ~65 |

| -COOH | N/A (exchangeable proton) | ~175 |

Note: Chemical shifts are approximate and can vary based on solvent and pH. The N-H proton is also exchangeable and may not be observed or may appear as a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is readily observed.

-

Expected Mass: The exact mass of 2-(Methylamino)butanoic acid (C₅H₁₁NO₂) is 117.07897 Da.[2]

-

Observed Peaks: In positive ion mode (ESI+), the expected peak would be for the protonated molecule [M+H]⁺ at m/z 118.0862. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 116.0717. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. Since most amino acids, including this one, lack a strong UV chromophore, a derivatization step is typically required for sensitive detection.[6][7]

Protocol Outline: Purity Analysis by HPLC

-

Derivatization: A pre-column derivatization is performed using an agent like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to create a fluorescent isoindole derivative.[8]

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution system is common, using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen derivative.

-

Analysis: The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 2-(Methylamino)butanoic acid via reductive amination of 2-oxobutanoic acid. We have underscored the importance of rational selection of reagents and reaction conditions to ensure a successful outcome. The subsequent characterization workflow, employing NMR, MS, and HPLC, provides a comprehensive and self-validating framework for confirming the structural integrity and purity of the final product. The protocols and data presented herein serve as a valuable, practical resource for scientists engaged in chemical synthesis and drug discovery.

References

-

Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science. Available at: [Link]

-

Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. Available at: [Link]

-

New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023). Spectroscopy Online. Available at: [Link]

- Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.

-

HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Available at: [Link]

-

PubChem. (n.d.). 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (2R)-2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Butanoic acid, 2-(methylamino)-, (S)-. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Aiyelabola, T., et al. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Advances in Biological Chemistry. Available at: [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). Journal of Organic Chemistry. Available at: [Link]

-

A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Available at: [Link]

-

Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-aminobutanoate, (2S)-. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). L-2-Aminobutyric acid, N-methyl-, methyl ester. NIST WebBook. Available at: [Link]

-

A practical catalytic reductive amination of carboxylic acids. (2018). RSC Publishing. Available at: [Link]

-

SpectraBase. (n.d.). Butanoic acid, 4-(methylamino)-. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Available at: [Link]

-

Wikipedia. (n.d.). 2-Aminoisobutyric acid. Available at: [Link]

-

Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. (2007). Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. (2007). J-STAGE. Available at: [Link]

-

Quora. (2018). How many types of 'NMR' protons are there in butanoic acid?. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Available at: [Link]

- Google Patents. (n.d.). CN102241600A - Preparation method of 2-amino butyric acid.

-

ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Available at: [Link]

Sources

- 1. 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 2-(methylamino)-, (S)- | C5H11NO2 | CID 12571757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. bevital.no [bevital.no]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

The Molecular Architecture and Synthetic Utility of 2-(Methylamino)butanoic Acid in Advanced Therapeutics

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2-(Methylamino)butanoic acid—frequently designated as N-methyl-2-aminobutyric acid or N-Me-AABA—is a highly specialized, non-proteinogenic amino acid. Characterized by an ethyl side chain and an N-methylated backbone, this molecule occupies a unique dual space in modern biochemistry: it is an exceedingly rare naturally occurring metabolite found in marine fungal cyclopeptides, and a highly sought-after synthetic building block in the development of macrocyclic drugs and radiopharmaceuticals. This whitepaper explores the natural origins, synthetic derivatives, and self-validating experimental workflows associated with 2-(Methylamino)butanoic acid.

Natural Occurrence: The Isaridin K Paradigm

While standard aminobutyric acids (like GABA) are common in biology, the N-methylated alpha-derivative is exceptionally rare in nature. Its most prominent natural occurrence is within the peptide backbone of Isaridin K , a cyclohexadepsipeptide isolated from the marine-derived fungus Beauveria felina (strain SYSU-MS7908)[1].

The Causality of N-Methylation in Nature

In natural product evolution, the incorporation of 2-(methylamino)butanoic acid is not accidental. The N-methyl group fundamentally alters the physicochemical properties of the cyclopeptide:

-

Conformational Rigidity: N-methylation restricts the Ramachandran

and -

Membrane Permeability: By removing a hydrogen bond donor (the amide proton), the overall lipophilicity of the peptide increases.

-

Antifungal Efficacy: This enhanced membrane permeability allows Isaridin K to physically disrupt the cell membranes of phytopathogens such as Geotrichum citri-aurantii (the causative agent of citrus sour rot), providing a potent ecological defense mechanism[2].

Multi-omics workflow for the targeted discovery of Isaridin K from marine fungi.

Synthetic Derivatives in Modern Drug Development

The evolutionary advantages of N-Me-AABA observed in nature have been co-opted by synthetic chemists to solve critical challenges in modern drug discovery, particularly concerning peptide stability and target affinity.

Macrocyclic KRAS G12D Inhibitors

The KRAS G12D mutation, long considered "undruggable," is now being targeted by advanced macrocyclic peptides. 2-(Methylamino)butanoic acid is utilized as a critical sequence residue in these inhibitors[3]. The causality here is thermodynamic: the N-methyl group pre-organizes the peptide into its binding conformation, drastically reducing the entropic penalty upon binding to the shallow hydrophobic pockets of the KRAS protein[3].

GPC3-Targeted Radiopharmaceuticals

In the realm of oncology imaging and targeted alpha/beta therapy, peptides with avidity for Glypican-3 (GPC3) are conjugated to metal chelators (e.g., DOTA, MACROPA)[4]. Incorporating 2-(methylamino)butanoic acid into the targeting peptide sequence shields the adjacent amide bonds from endogenous exopeptidases and endopeptidases in human serum, significantly extending the radiotracer's biological half-life[4].

Fluorinated Building Blocks

To further enhance the pharmacokinetic profile of N-Me-AABA, chemical suppliers have developed selectively fluorinated derivatives[5][6]. The highly electronegative fluorine atoms modulate the pKa of the amine and block oxidative metabolism by cytochrome P450 enzymes.

Table 1: Commercial Derivatives of 2-(Methylamino)butanoic acid

| Derivative | CAS Number | Primary Application | Structural / Pharmacological Benefit |

| 2-(Methylamino)butanoic acid | 2480-23-1 | KRAS Macrocycles[3], Radiopharmaceuticals[4] | Backbone restriction, proteolytic resistance. |

| 4,4-Difluoro-2-(methylamino)butanoic acid HCl | 2901065-13-0 | Advanced Peptide Drug Discovery[5] | Modulated lipophilicity, blocks aliphatic oxidation. |

| 4,4,4-Trifluoro-2-(methylamino)butanoic acid HCl | 2551114-67-9 | High-stability therapeutic peptides[6] | Extreme electronegativity, maximized membrane permeability. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to prevent false positives during the handling of N-methylated amino acids.

Protocol A: Multi-Omics Isolation and Stereochemical Validation of Isaridin K

This protocol isolates the natural cyclopeptide and validates the absolute configuration of its rare N-Me-AABA residue.

-

Cultivation & Extraction: Culture Beauveria felina SYSU-MS7908 on solid rice medium for 28 days. Extract the mycelia with EtOAc.

-

GNPS Dereplication: Subject the crude extract to LC-MS/MS. Upload the fragmented data to the Global Natural Products Social (GNPS) molecular networking platform to identify the isaridin molecular family cluster[1].

-

Targeted Isolation: Purify the target mass (Isaridin K) using semi-preparative HPLC (C18 column, MeCN/H2O gradient).

-

Self-Validation (Marfey’s Method):

-

Hydrolysis: Hydrolyze 1 mg of purified Isaridin K in 6 N HCl at 110°C for 24 hours.

-

Derivatization: React the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

-

Validation Checkpoint: Analyze via LC-MS against synthetic standards of L- and D- N-methyl-2-aminobutyric acid. The retention time must perfectly match the synthetic L-variant to confirm the natural stereochemistry, validating the structural assignment[2].

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with N-Me-AABA

Coupling amino acids onto the secondary amine of an N-methylated residue is notoriously difficult due to severe steric hindrance. This protocol utilizes specialized chemistry and validation steps.

-

Resin Preparation: Swell Rink Amide resin in DMF. Perform standard Fmoc deprotection using 20% piperidine in DMF.

-

Coupling N-Me-AABA: Activate Fmoc-N-Me-AABA-OH using HATU/HOAt and DIPEA (1:1:2 ratio). Couple to the resin for 2 hours at 50°C to overcome steric bulk.

-

Fmoc Deprotection of N-Me-AABA: Treat with 20% piperidine.

-

Validation Checkpoint (The Chloranil Test):Do not use the standard Kaiser test. The Kaiser test relies on ninhydrin, which only reacts with primary amines and will yield a false negative. Instead, perform a Chloranil test; a positive result (blue/green beads) validates the successful exposure of the secondary amine.

-

-

Elongation (Coupling ONTO N-Me-AABA): The subsequent amino acid must be activated as a symmetric anhydride or coupled using bis(trichloromethyl) carbonate (BTC) to force the reaction onto the hindered secondary amine.

-

Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5).

SPPS workflow detailing the specific validation and activation steps for N-Me-AABA.

References

-

Sun Yat-sen University Researchers. "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina." Journal of Agricultural and Food Chemistry (ACS Publications), 2023. Available at:[Link]

-

National Institutes of Health (NIH) / PubMed. "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina." PubMed Database, 2023. Available at:[Link]

- Google Patents. "WO2024020159A1 - Macrocyclic peptides targeting kras." WIPO (PCT), 2024.

- Google Patents. "WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof." WIPO (PCT), 2024.

Sources

- 1. Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]

- 4. WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

A Comprehensive Spectroscopic Guide to 2-(Methylamino)butanoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a profound understanding of the structural and chemical properties of novel molecules is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 2-(methylamino)butanoic acid, a modified amino acid with potential applications in peptide synthesis and medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the precise architecture of this molecule, a critical step in predicting its biological activity and ensuring its purity and identity.

Molecular Structure and Spectroscopic Overview

2-(Methylamino)butanoic acid, an N-methylated derivative of aminobutyric acid, possesses a chiral center at the alpha-carbon, leading to the existence of (R) and (S) enantiomers. Its structure incorporates a secondary amine, a carboxylic acid, and an ethyl side chain, all of which give rise to characteristic signals in various spectroscopic analyses. The molecular weight of this compound is 117.15 g/mol , and its molecular formula is C₅H₁₁NO₂[1].

This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing not just the data itself, but the rationale behind the spectral features and the experimental protocols necessary to obtain high-quality results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(methylamino)butanoic acid, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is critical. Due to the presence of both a polar carboxylic acid and a secondary amine, solubility can be a challenge. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are often suitable choices. For this analysis, we will consider spectra in both solvents to observe the exchange of labile protons.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

-

Sample Filtration: To ensure optimal spectral quality, it is advisable to filter the sample solution through a glass wool plug into the NMR tube to remove any particulate matter[2].

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-(methylamino)butanoic acid is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~0.9 - 1.1 | Triplet (t) | 3H | ~7 Hz |

| -CH₂- (ethyl) | ~1.6 - 1.9 | Multiplet (m) | 2H | |

| N-CH₃ | ~2.3 - 2.7 | Singlet (s) | 3H | |

| α-CH | ~3.0 - 3.4 | Triplet (t) or Doublet of Doublets (dd) | 1H | ~7 Hz |

| N-H | Variable (broad) | Singlet (br s) | 1H | |

| COOH | Variable (broad) | Singlet (br s) | 1H |

Causality Behind Expected Shifts:

-

The -CH₃ group of the ethyl side chain is the most upfield signal due to its distance from electronegative atoms.

-

The -CH₂- group is slightly downfield as it is closer to the chiral center and the electron-withdrawing amino and carboxyl groups.

-

The N-CH₃ protons experience deshielding from the adjacent nitrogen atom, resulting in a singlet in the 2.3-2.7 ppm range.

-

The α-CH proton is significantly deshielded by both the nitrogen and the carbonyl group of the carboxylic acid. Its multiplicity will depend on the coupling with the adjacent -CH₂- protons.

-

The N-H and COOH protons are labile and their chemical shifts are highly dependent on solvent, concentration, and temperature. They often appear as broad singlets and will exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a clear count of the carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~10 - 15 |

| -C H₂- (ethyl) | ~25 - 30 |

| N-C H₃ | ~30 - 35 |

| α-C H | ~60 - 65 |

| C =O (carboxyl) | ~175 - 180 |

Rationale for Chemical Shifts:

-

The aliphatic carbons of the ethyl group and the N-methyl group appear in the upfield region of the spectrum.

-

The α-carbon is significantly shifted downfield due to the direct attachment of the electronegative nitrogen and the proximity of the carbonyl carbon.

-

The carbonyl carbon of the carboxylic acid is the most downfield signal, a characteristic feature of this functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid or liquid sample.

-

Sample Preparation: A small amount of the solid 2-(methylamino)butanoic acid is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

IR Spectral Interpretation

The IR spectrum of 2-(methylamino)butanoic acid will be dominated by absorptions from the O-H, N-H, C-H, and C=O bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Very broad |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium, sharp |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong, sharp |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, sharp |

| N-H bend | 1550 - 1650 | Medium |

| C-O stretch | 1210 - 1320 | Medium |

Insights from the IR Spectrum:

-

The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

-

The presence of a medium-intensity peak in the N-H stretch region confirms the secondary amine.

-

A strong absorption in the C=O stretch region is indicative of the carboxylic acid's carbonyl group.

-

The region below 1500 cm⁻¹ is the "fingerprint region," containing a complex pattern of bending and stretching vibrations unique to the molecule's overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, often leading to a prominent molecular ion peak.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Mass Range: A scan range of m/z 50-500 would be appropriate.

-

Mass Spectrum Interpretation

The ESI mass spectrum is expected to show a strong signal for the protonated molecule. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural insights.

Expected Key Ions:

| m/z | Ion Identity | Notes |

| 118.08 | [M+H]⁺ | The protonated molecular ion of C₅H₁₁NO₂. |

| 72.08 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ | A common fragmentation pathway for amino acids involving the loss of the carboxyl group. |

| 88.05 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the N-methyl group. |

Fragmentation Logic:

The fragmentation of N-methylated amino acids in the gas phase is a predictable process. A primary and highly characteristic fragmentation is the loss of the carboxylic acid group as formic acid (HCOOH) or sequentially as water and carbon monoxide[3]. This results in the formation of an immonium ion, which is a stable and often abundant fragment. The structure below illustrates this key fragmentation pathway.

Caption: Key fragmentation of 2-(methylamino)butanoic acid.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 2-(methylamino)butanoic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and structural integrity of such molecules in the rigorous context of pharmaceutical research and development. The protocols and interpretive guidance provided herein serve as a robust framework for scientists working with this and similar N-methylated amino acids.

References

-

MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

-

Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

-

Elsevier. (n.d.). Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). L-2-Aminobutyric acid, N-methyl-, methyl ester. Retrieved from [Link]

-

University of Zurich. (n.d.). Peptide NMR. Retrieved from [Link]

-

Southern Illinois University. (2025, October 27). Protocols | Mass Spectrometry Facility. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbutanoic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Butyric Acid, TMS derivative. Retrieved from [Link]

-

SpringerLink. (n.d.). FTIR Analysis of Proteins and Protein–Membrane Interactions. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]

-

OpenStax. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Vienna. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

-

Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Assignments, Chemical Shifts (δ, ppm) and NH Temperature.... Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methylbutanoic acid (FDB008135). Retrieved from [Link]

-

mzCloud. (2016, March 16). L 2 Aminobutyric acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound D-2-Aminobutanoic acid (FDB012680). Retrieved from [Link]

-

ResearchGate. (2024, September 19). (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-aminobutanoate, (2S)-. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)butanoic acid. Retrieved from [Link]

Sources

Thermodynamic and physicochemical properties of 2-(Methylamino)butanoic acid

An In-depth Technical Guide to the Thermodynamic and Physicochemical Properties of 2-(Methylamino)butanoic Acid

Abstract: 2-(Methylamino)butanoic acid, a non-canonical N-methylated amino acid, represents a class of molecules with significant potential in drug discovery and peptide engineering. The introduction of a methyl group on the alpha-amine can confer desirable pharmacokinetic properties, such as enhanced metabolic stability and improved cell permeability.[1][2] A thorough understanding of its fundamental thermodynamic and physicochemical properties is therefore a prerequisite for its successful application. This guide provides a comprehensive framework for the characterization of 2-(Methylamino)butanoic acid, detailing both the theoretical underpinnings and practical, field-proven experimental protocols for determining its key molecular attributes. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic modalities.

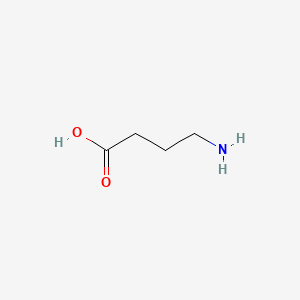

Introduction: The Significance of N-Methylation

The strategic N-methylation of amino acids is a well-established technique in medicinal chemistry to modulate the properties of peptides and small molecule therapeutics.[1] This modification can sterically hinder the action of proteolytic enzymes, thereby increasing the in-vivo half-life of a drug candidate.[2] Furthermore, the reduction in hydrogen bonding capacity can disrupt interchain aggregation, often leading to increased solubility.[2][3][4] The physicochemical properties of a drug molecule, including its solubility, lipophilicity, and ionization state (pKa), are critical determinants of its overall efficacy and safety, influencing everything from absorption and distribution to metabolism and excretion (ADME).[5][6][7][8][9]

This whitepaper focuses on 2-(Methylamino)butanoic acid, providing a detailed roadmap for its comprehensive characterization. While specific experimental data for this compound is not extensively published, this guide presents the authoritative methodologies required to obtain these crucial parameters.

Molecular Identity and Computed Properties

A foundational step in the characterization of any molecule is the confirmation of its basic structural and computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [10][11] |

| Molecular Weight | 117.15 g/mol | [10][11][12] |

| IUPAC Name | 2-(methylamino)butanoic acid | [10] |

| Canonical SMILES | CCC(C(=O)O)NC | [10] |

| Topological Polar Surface Area | 49.3 Ų | [10][11] |

| Computed XLogP3 | -2.0 | [10][11] |

These computed values, primarily from PubChem, offer initial estimates but must be validated through empirical measurement.

Physicochemical Characterization: Experimental Protocols

The behavior of 2-(Methylamino)butanoic acid in solution is governed by its key physicochemical properties. The following sections detail the experimental workflows for their determination.

Dissociation Constants (pKa)

As an amino acid, 2-(Methylamino)butanoic acid is a zwitterionic compound, possessing both a carboxylic acid group and a secondary amine. It will therefore have two distinct pKa values:

-

pKa₁: Corresponding to the deprotonation of the carboxylic acid.

-

pKa₂: Corresponding to the deprotonation of the protonated secondary amine.

Accurate pKa determination is crucial as the ionization state of the molecule at physiological pH (approx. 7.4) will dictate its solubility, membrane permeability, and interaction with biological targets.[9]

Potentiometric titration is a robust and widely used method for pKa determination.[13][14] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[15]

Methodology:

-

Preparation: Prepare a 0.1 M solution of 2-(Methylamino)butanoic acid in deionized water. Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration (pKa₁):

-

Pipette a known volume (e.g., 25 mL) of the analyte solution into a beaker with a magnetic stir bar.

-

Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Titration (pKa₂):

-

Using a fresh 25 mL aliquot of the analyte solution, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental fashion.

-

Record the pH after each addition.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.

-

The equivalence point is the point of maximum slope on the titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated.[14] This corresponds to the inflection point on the sigmoid curve.[13]

-

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Solubility is a critical parameter for drug discovery, directly impacting bioassays and formulation strategies for in vivo dosing.[16] Poor aqueous solubility can be a major hurdle in drug development.[16] Given its polar functional groups, 2-(Methylamino)butanoic acid is expected to have good aqueous solubility, a hypothesis that should be confirmed experimentally.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[17]

Methodology:

-

Preparation: Add an excess amount of solid 2-(Methylamino)butanoic acid to a series of vials containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.45 µm filter to remove all undissolved solid particles.

-

Quantification:

-

Dilute the clear filtrate with the buffer solution.

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).

-

A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Thermodynamic Properties: Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound, providing critical information for manufacturing, formulation, and stability assessments.

Melting Point and Enthalpy of Fusion

The melting point (Tm) is a fundamental thermodynamic property that indicates the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a highly precise method for determining melting points by measuring the heat flow associated with thermal transitions as a function of temperature.[18][19][20][21]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of 2-(Methylamino)butanoic acid into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[22]

-

Data Analysis:

-

The resulting thermogram plots heat flow versus temperature.

-

An endothermic peak represents melting. The onset temperature of this peak is typically reported as the melting point.

-

The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

-

Caption: Workflow for melting point determination using DSC.

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical data on its thermal stability and decomposition profile.[23][24][25][26] This information is vital for determining the upper temperature limit for handling and storage.[25]

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 2-(Methylamino)butanoic acid into a TGA sample pan.

-

Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 500°C) under a controlled atmosphere (typically inert nitrogen to assess thermal decomposition, or air to assess oxidative stability).[27]

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

A step-down in the curve indicates a mass loss event, such as decomposition.

-

The onset temperature of this mass loss is used to define the limit of the material's thermal stability.

-

Caption: Workflow for thermal stability assessment using TGA.

Conclusion: A Framework for Application

The successful application of 2-(Methylamino)butanoic acid in research and drug development is contingent upon a robust understanding of its fundamental properties. The protocols detailed in this guide provide a self-validating system for the empirical determination of its pKa, solubility, melting point, and thermal stability. These data points are not merely academic; they are critical for informed decision-making in medicinal chemistry.[6] For instance, knowing the pKa values allows for the prediction of the molecule's charge at physiological pH, which in turn influences its absorption and distribution.[9] Solubility data directly informs the design of formulations for both in vitro and in vivo studies.[8] Finally, thermal analysis by DSC and TGA ensures the material's integrity during manufacturing and storage. By systematically applying these authoritative methodologies, researchers can unlock the full potential of 2-(Methylamino)butanoic acid and similar N-methylated compounds, accelerating the journey from discovery to application.

References

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025, December 16).

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).

- Thermogravimetric Analyzer (TGA). (2026, February 26).

- Thermogravimetric analysis - Wikipedia. (n.d.).

- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9).

- Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).

- Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals. (2015, February 19).

- Differential scanning calorimetry - CureFFI.org. (2016, April 27).

- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (n.d.).

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.).

- 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 - PubChem. (n.d.).

- Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).

- Experiment C33: Determination of pKa by Half Titration. (n.d.).

- How Drug Physical and Chemical Properties Impact Effectiveness - Raytor. (2025, July 16).

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).

- physicochemical property of drug molecules with respect to drug actions - JBINO. (2014, June 15).

- 4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU. (2017, July 5).

- Differential scanning calorimetry (DSC) - Rigaku. (n.d.).

- Butanoic acid, 2-(methylamino)-, (S)- | C5H11NO2 | CID 12571757 - PubChem. (n.d.).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- Solubility Assessment Service - Creative Biolabs. (2019, December 27).

- Aqueous Solubility Assay - Enamine. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.).

- (2S)-2-(methylamino)butanoic acid | 88930-11-4 - Sigma-Aldrich. (n.d.).

- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study - ResearchGate. (n.d.).

- N-Boc-2-(MethylaMino)butyric acid CAS#: 140224-14-2 - ChemicalBook. (n.d.).

- (2R)-2-(Methylamino)butanoic acid | C5H11NO2 | CID 12571756 - PubChem. (n.d.).

- 88930-11-4 | (S)-2-(Methylamino)butanoic acid - ChemScene. (n.d.).

- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- 4-(Methylamino)butyric acid 99 6976-17-6 - MilliporeSigma. (n.d.).

- Thermal properties of some small peptides (N-acetyl-amino acid-N′-methylamides) with non-polar side groups - Academia.edu. (n.d.).

- (2S)-2-(methylamino)butanoic acid - - Sigma-Aldrich. (n.d.).

- (R)-2-Methylamino-butyric acid (CAS 88930-13-6) - Fluorochem. (n.d.).

- 88930-13-6|(2R)-2-(methylamino)butanoic acid - BLDpharm. (n.d.).

- Chemical Properties of Butanoic acid, 2-methyl-, methyl ester (CAS 53955-81-0) - Cheméo. (n.d.).

- N-Methylated Amino Acids | Reagents, Chemicals and Labware - Merck. (n.d.).

- N-Methyl Amino Acids Archives - Aapptec Peptides. (n.d.).

- 2-methyl-2-(methylamino)butanoic acid hydrochloride | 2649084-07-9 - Sigma-Aldrich. (n.d.).

- 4-(methylamino)butanoic acid (C5H11NO2) - PubChemLite. (n.d.).

Sources